molecular formula C9H11N3O B1343029 1-(Pyridin-3-YL)piperazin-2-one CAS No. 345311-00-4

1-(Pyridin-3-YL)piperazin-2-one

Cat. No. B1343029
M. Wt: 177.2 g/mol
InChI Key: LCLQIOFEFBAKAH-UHFFFAOYSA-N
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Description

“1-(Pyridin-3-YL)piperazin-2-one” is a compound with the molecular weight of 177.21 . It is a powder at room temperature .


Synthesis Analysis

There are several methods for the synthesis of piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The IUPAC name of “1-(Pyridin-3-YL)piperazin-2-one” is 1-(3-pyridinyl)-2-piperazinone . The InChI code is 1S/C9H11N3O/c13-9-7-11-4-5-12(9)8-2-1-3-10-6-8/h1-3,6,11H,4-5,7H2 .


Chemical Reactions Analysis

There are several chemical reactions associated with piperazine derivatives. For instance, the reaction of piperazin-2-one gave the mixture of products: tetraethyl -piperazine-2,3-diyl-bisphosphonate, which is a meso compound and -piperazine-2,3-diyl-bisphosphonate, which is a racemic mixture of RR and SS stereoisomers .


Physical And Chemical Properties Analysis

“1-(Pyridin-3-YL)piperazin-2-one” is a powder at room temperature with a melting point of 105-106 .

Scientific Research Applications

Anti-tubercular Agents

  • Summary of Application: “1-(Pyridin-3-YL)piperazin-2-one” has been used in the design and synthesis of anti-tubercular agents . These agents are designed to combat Mycobacterium tuberculosis H37Ra, a strain of tuberculosis.
  • Methods of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .

Safety And Hazards

The safety information for “1-(Pyridin-3-YL)piperazin-2-one” indicates that it has a GHS07 pictogram with a warning signal word. The hazard statements include H302, H315, H319, and H335 .

Future Directions

Piperazine derivatives have a wide range of biological and pharmaceutical activity, and they are widely employed in various drugs . Therefore, the future directions for “1-(Pyridin-3-YL)piperazin-2-one” could involve further development and testing for potential pharmaceutical applications.

properties

IUPAC Name

1-pyridin-3-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-9-7-11-4-5-12(9)8-2-1-3-10-6-8/h1-3,6,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLQIOFEFBAKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619047
Record name 1-(Pyridin-3-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-YL)piperazin-2-one

CAS RN

345311-00-4
Record name 1-(Pyridin-3-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-3-yl)piperazin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bis(1,1-dimethylethyl)diazenedicarboxylate (4.1 g, 18 mmol) in tetrahydrofuran (100 mL) was added dropwise to a stirred, cooled (0° C.) solution of 2-[(2-hydroxyethyl)amino]-N-(3-pyridinyl)acetamide (Description 142, 2.5 g, 13 mmol) and tributylphosphine (4.2 mL, 16.9 mmol) in tetrahydrofuran (300 mL) and the mixture was stirred at room temperature for 16 hours. Ethereal hydrogen chloride (1M, 10 mL) was added and the mixture was stirred at room temperature for 1 hour. Triethylamine (6 mL, 42 mmol) was added the solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on silica gel, eluting with CH2Cl2/MeOH/NH3(Aq.) (90:10:1), to give the title compound (800 mg, 35%). m/z (ES+) 178 (M+1).
[Compound]
Name
Bis(1,1-dimethylethyl)diazenedicarboxylate
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TA Alanine, S Stokes, JS Scott - Synlett, 2017 - thieme-connect.com
An alternative synthesis of N1-(hetero)aryl 3,3,5,5-tetrasubstituted piperazin-2-ones is demonstrated using a copper-mediated Goldberg arylation of a common intermediate in good to …

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